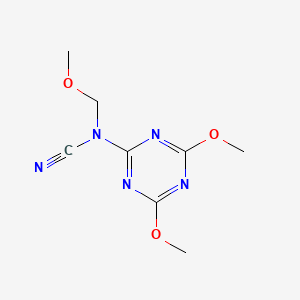
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dentistry. CPP-ACP is a combination of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk. This compound has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. In
Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in dentistry. It has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential applications in other areas of medicine, including drug delivery and cancer treatment.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP. These complexes are thought to help stabilize calcium and phosphate ions, which are necessary for the remineralization of tooth enamel. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of dental plaque by interfering with the adhesion of bacteria to tooth surfaces.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects on oral health. It has been shown to remineralize tooth enamel, inhibit dental plaque formation, and prevent tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to have antibacterial properties, which may help to prevent the growth of harmful bacteria in the mouth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is its ability to remineralize tooth enamel, which makes it a promising candidate for the development of new dental treatments. However, there are also some limitations to using N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in lab experiments. For example, N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be difficult to synthesize, and it may be expensive to produce in large quantities.
Orientations Futures
There are many potential future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new dental treatments that incorporate N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. Researchers are also interested in exploring the potential applications of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in other areas of medicine, such as drug delivery and cancer treatment. Additionally, there is a need for further research to better understand the mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide and its effects on oral health.
Méthodes De Synthèse
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be synthesized through a number of different methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. Solution-phase peptide synthesis involves the use of solution-phase chemistry to synthesize peptides. Enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds between amino acids. The most commonly used method for synthesizing N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is solid-phase peptide synthesis.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUCPFIYWKTQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)



![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)